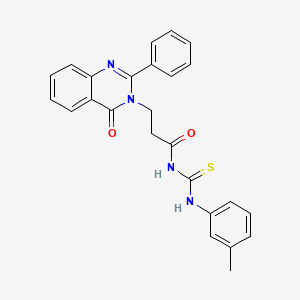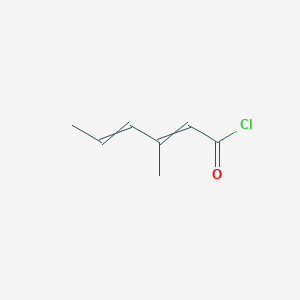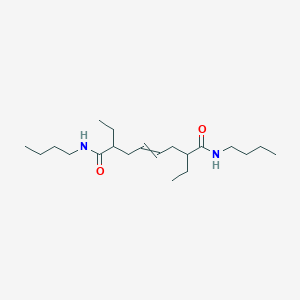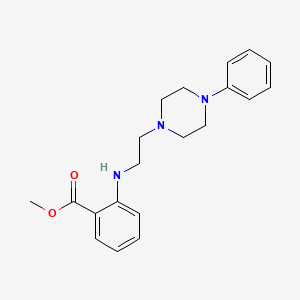
2-Benzothiazolamine, N-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolamine, N-(phenylmethylene)- is an organic compound with the molecular formula C14H10N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-(phenylmethylene)- typically involves the condensation of 2-aminobenzothiazole with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
2-Aminobenzothiazole+Benzaldehyde→2-Benzothiazolamine, N-(phenylmethylene)-
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2-Benzothiazolamine, N-(phenylmethylene)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzothiazolamine, N-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding amine derivative.
Aplicaciones Científicas De Investigación
2-Benzothiazolamine, N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research has shown that derivatives of benzothiazole, including 2-Benzothiazolamine, N-(phenylmethylene)-, may have therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolamine, N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, resulting in antimicrobial activity.
Comparación Con Compuestos Similares
2-Benzothiazolamine, N-(phenylmethylene)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: This compound is a precursor in the synthesis of 2-Benzothiazolamine, N-(phenylmethylene)- and shares similar chemical properties.
Benzothiazole: The parent compound of the benzothiazole family, it serves as a core structure for many derivatives with diverse applications.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator, it has different functional groups compared to 2-Benzothiazolamine, N-(phenylmethylene)-.
Propiedades
Número CAS |
69791-41-9 |
|---|---|
Fórmula molecular |
C14H10N2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H |
Clave InChI |
SBRCQCMQXNSPJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)






![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)


